- Process for preparation of main ring of quinolone, China, , ,
Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
94242-51-0 structure
Product Name:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Numéro CAS:94242-51-0
Le MF:C15H12F3NO3
Mégawatts:311.25589466095
CID:752356
Update Time:2025-05-05
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Moxifloxacin Impurity 1
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
- Piscine à noyau: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
- La clé Inchi: FGICMAMEHORFNK-UHFFFAOYSA-N
- Sourire: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC
Propriétés calculées
- Qualité précise: 311.07700
Propriétés expérimentales
- Le PSA: 48.30000
- Le LogP: 2.93040
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C988795-10mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C988795-25mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 25mg |
$173.00 | 2023-05-18 | ||
| TRC | C988795-50mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 50mg |
$322.00 | 2023-05-18 | ||
| TRC | C988795-100mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | C988795-250mg |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |
94242-51-0 | 250mg |
$1355.00 | 2023-05-18 | ||
| A2B Chem LLC | AH89693-25mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25mg |
$159.00 | 2024-07-18 | |
| A2B Chem LLC | AH89693-100mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 100mg |
$481.00 | 2024-07-18 | |
| Chemenu | CM328528-10g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 10g |
$3077 | 2024-07-19 | |
| Chemenu | CM328528-25g |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25g |
$6154 | 2024-07-19 | |
| 1PlusChem | 1P00GXY5-25mg |
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |
94242-51-0 | 95% | 25mg |
$179.00 | 2024-04-19 |
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Référence
- Process for the preparation of dihydroquinolone carboxylates, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Référence
- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
Référence
- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C
Référence
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
Référence
- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Référence
- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37
Méthode de production 9
Conditions de réaction
Référence
- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,
Méthode de production 10
Conditions de réaction
Référence
- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux
Référence
- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
Référence
- Process for preparation of quinolone main ring compounds, China, , ,
Méthode de production 13
Conditions de réaction
Référence
- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Référence
- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C
Référence
- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913
Méthode de production 16
Conditions de réaction
Référence
- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200
Méthode de production 18
Conditions de réaction
Référence
- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Quinolinonecarboxylic acid derivatives, Japan, , ,
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials
- Ethyl potassium malonate
- (dimethoxymethyl)dimethylamine
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester
- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester
- cyclopropanamine
- Ethyl 3-(N,N-dimethylamino)acrylate
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Littérature connexe
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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